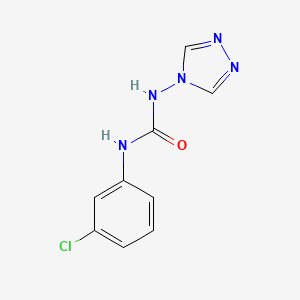
1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea
説明
1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea is a useful research compound. Its molecular formula is C9H8ClN5O and its molecular weight is 237.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives, including 1,2,4-triazole compounds, have been extensively studied for their potential in drug development. They exhibit a broad spectrum of biological activities, such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The structural versatility of triazole rings allows for the creation of compounds with varied therapeutic applications. Notably, triazole derivatives have been explored for their potential against neglected diseases, demonstrating the critical role of these compounds in addressing global health challenges (Ferreira et al., 2013).
Urea-Based Biosensors
Urea, a compound related to 1-(3-chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea through its functional group, has significant applications in biosensor technology. Urea biosensors have been developed to detect and quantify urea concentration, critical for diagnosing various health conditions like renal failure and for applications in agriculture and food preservation. Advances in urea biosensors involve the use of various nanomaterials and conducting polymers to improve the sensitivity and specificity of urea detection (Botewad et al., 2021).
Agricultural Applications
In agriculture, triazole derivatives, particularly amino-1,2,4-triazoles, serve as foundational materials for synthesizing pesticides, herbicides, and plant growth regulators. These compounds contribute to the development of products that enhance crop protection and productivity. Moreover, urea-based fertilizers are among the most widely used nitrogen sources for crops, underscoring the importance of urea and its derivatives in supporting global food security (Nazarov et al., 2021).
Environmental Science
In environmental science, the study of urea and triazole derivatives extends to assessing their behavior and transformation in natural ecosystems. These compounds' interactions with environmental factors, such as microbial activity and abiotic conditions, influence their stability, mobility, and ecological impact. Understanding these interactions is crucial for evaluating the environmental safety of chemicals derived from urea and triazole, including their use in agriculture and pharmaceuticals (Rollinson et al., 2011).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5O/c10-7-2-1-3-8(4-7)13-9(16)14-15-5-11-12-6-15/h1-6H,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWPKVIDUNKFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316773 | |
| Record name | NSC306752 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35224-67-0 | |
| Record name | NSC306752 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC306752 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3051559.png)
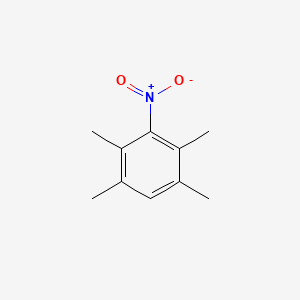


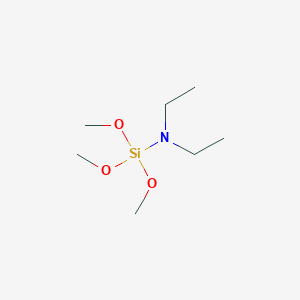


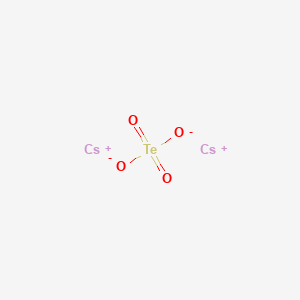

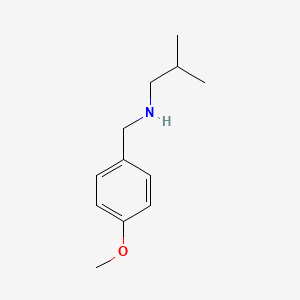
![4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3051579.png)

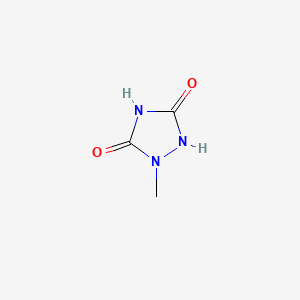
![2-[(Methylsulfanyl)methyl]aniline](/img/structure/B3051582.png)
